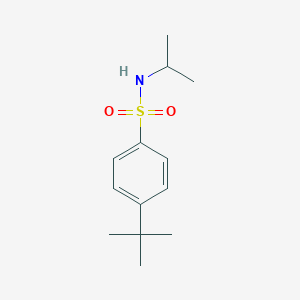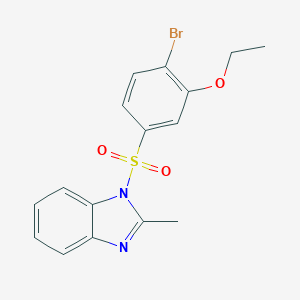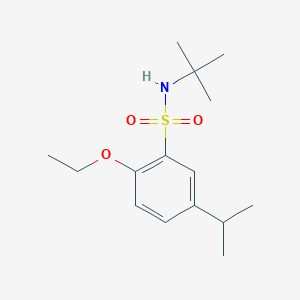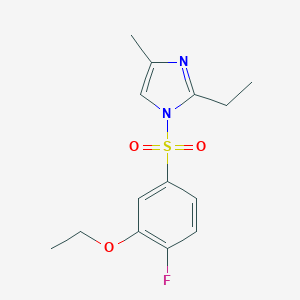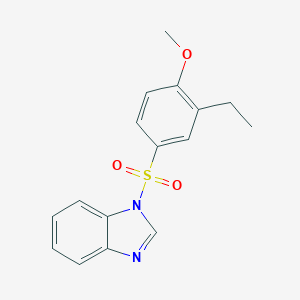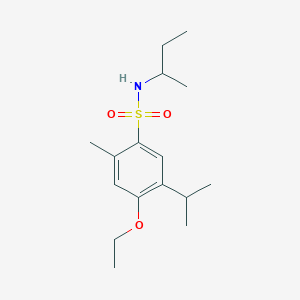
N-(sec-butyl)-4-ethoxy-5-isopropyl-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(sec-butyl)-4-ethoxy-5-isopropyl-2-methylbenzenesulfonamide” is an organic compound. The “sec-butyl” part refers to a secondary butyl group, which is a four-carbon alkyl substituent with the chemical formula -C4H9 . The “ethoxy” part refers to an ethoxy group (-CH2CH3O), and “isopropyl” refers to an isopropyl group (-CH(CH3)2). The “methyl” part refers to a methyl group (-CH3), and “benzenesulfonamide” suggests the compound contains a benzene ring attached to a sulfonamide group (-SO2NH2).
Molecular Structure Analysis
The molecular structure would be based on the benzene ring, a hexagonal ring of six carbon atoms, with the ethoxy, isopropyl, methyl, and N-(sec-butyl)sulfonamide groups attached at the 4th, 5th, 2nd, and 1st positions, respectively .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the benzene ring might undergo electrophilic aromatic substitution, and the sulfonamide group could participate in reactions typical for amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the benzene ring might make it relatively stable and hydrophobic, while the ethoxy and sulfonamide groups could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Environmental Fate and Behavior of Parabens
Parabens, closely related to sulfonamides in terms of their application in consumer products, have been studied extensively for their occurrence, fate, and behavior in aquatic environments. These studies provide insights into how similar compounds might behave in the environment, including their biodegradability and potential to form more persistent chlorinated by-products (Haman, Dauchy, Rosin, & Munoz, 2015).
Analytical Methods and Environmental Contamination
Research on novel brominated flame retardants (NBFRs) and their occurrence in various matrices such as indoor air and consumer goods provides a framework for understanding the analytical methods used to detect and quantify similar organic compounds. This work highlights the importance of developing optimized analytical methods for a comprehensive assessment of chemical contaminants in the environment (Zuiderveen, Slootweg, & de Boer, 2020).
Synthesis and Applications of Cyclic Compounds
The synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide derivatives, closely related to the target compound, have been explored for their potential in organic synthesis and pharmaceutical applications. This research emphasizes the versatility of sulfonamide derivatives in the development of new functional molecules and pharmaceuticals (Kaneda, 2020).
Antioxidant Activity and Environmental Impact
A review on synthetic phenolic antioxidants (SPAs), which may share some functional similarities with the target compound, discusses their environmental occurrence, human exposure, and potential toxicity. This review underlines the need for further research into the environmental behaviors and toxicity effects of SPAs and their degradation products, highlighting the importance of developing compounds with lower toxicity and environmental impact (Liu & Mabury, 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-butan-2-yl-4-ethoxy-2-methyl-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3S/c1-7-13(6)17-21(18,19)16-10-14(11(3)4)15(20-8-2)9-12(16)5/h9-11,13,17H,7-8H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVXJKYNNZVMCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC(=C(C=C1C)OCC)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(sec-butyl)-4-ethoxy-5-isopropyl-2-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

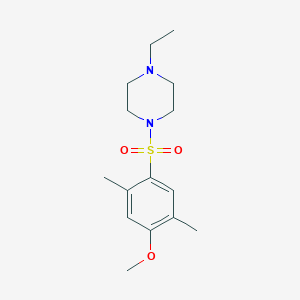
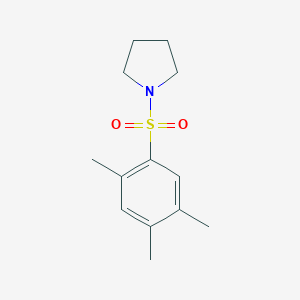
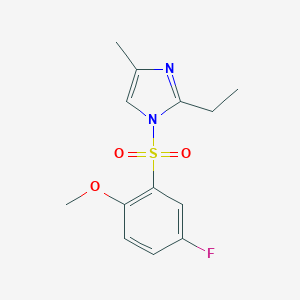

![1-[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]-2-methylbenzimidazole](/img/structure/B344953.png)
![{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}pyrrolidine](/img/structure/B344955.png)

